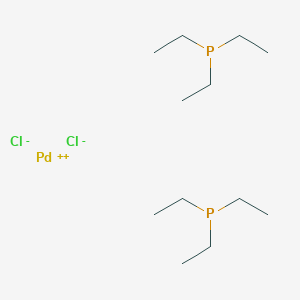

trans-Dichlorobis(triethylphosphine)palladium(II)

Description

BenchChem offers high-quality trans-Dichlorobis(triethylphosphine)palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Dichlorobis(triethylphosphine)palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

palladium(2+);triethylphosphane;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNIEUXPCUIEL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into trans-Dichlorobis(triethylphosphine)palladium(II): A Versatile Catalyst for Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. Among the plethora of palladium catalysts developed, phosphine-ligated palladium(II) complexes have carved out a significant niche due to their stability, reactivity, and tunability. This technical guide provides an in-depth exploration of trans-Dichlorobis(triethylphosphine)palladium(II) (CAS Number: 15526-05-3), a workhorse catalyst valued for its unique balance of steric and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this catalyst's potential in their synthetic endeavors.

Core Attributes and Structural Elucidation

trans-Dichlorobis(triethylphosphine)palladium(II), hereafter referred to as trans-[PdCl₂(PEt₃)₂], is a square planar palladium(II) complex. The central palladium atom is coordinated to two chloride ions and two triethylphosphine ligands in a trans configuration. This geometry is a key determinant of its reactivity and stability.

The triethylphosphine (PEt₃) ligands are crucial to the catalyst's performance. Compared to its more common counterpart, triphenylphosphine (PPh₃), PEt₃ is a more electron-donating and less sterically bulky ligand. This increased electron density on the palladium center can facilitate the crucial oxidative addition step in many catalytic cycles.

Table 1: Physicochemical Properties of trans-[PdCl₂(PEt₃)₂]

| Property | Value |

| CAS Number | 15526-05-3 |

| Molecular Formula | C₁₂H₃₀Cl₂P₂Pd |

| Molecular Weight | 413.63 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, chloroform, toluene) |

Spectroscopic and Structural Characterization

Spectroscopic Data (Analog-based):

-

³¹P NMR: The ³¹P NMR spectrum of trans-[PdCl₂(PEt₃)₂] is expected to show a single resonance, characteristic of the two equivalent trans phosphorus atoms. The chemical shift for coordinated triethylphosphine is typically found downfield from the free phosphine. For comparison, the ³¹P{¹H} NMR of trans-[PdCl₂(PPh₃)₂] shows a singlet around δ 24 ppm.

-

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra will display signals corresponding to the ethyl groups of the phosphine ligands. The coordination to the palladium center will cause a downfield shift of these signals compared to the free ligand.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic bands for the P-C and C-H vibrations of the triethylphosphine ligands. Additionally, Pd-Cl and Pd-P stretching vibrations are expected in the far-IR region (typically below 400 cm⁻¹). For trans-[PdCl₂(PPh₃)₂], Pd-P and Pd-Cl stretches are observed around 355 cm⁻¹ and 335 cm⁻¹, respectively.

Synthesis of trans-[PdCl₂(PEt₃)₂]

The synthesis of trans-[PdCl₂(PEt₃)₂] is typically achieved through the reaction of a palladium(II) salt with two equivalents of triethylphosphine. A common and straightforward method involves the use of palladium(II) chloride (PdCl₂).

Synthetic Workflow

Caption: A generalized workflow for the synthesis of trans-[PdCl₂(PEt₃)₂].

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from the synthesis of analogous phosphine-palladium complexes[1].

-

Preparation: To a stirred suspension of palladium(II) chloride (1 mmol) in a suitable solvent such as dichloromethane or toluene (20 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylphosphine (2.1 mmol, 2.1 equivalents) dropwise.

-

Reaction: The reaction mixture is stirred at room temperature. The initially insoluble PdCl₂ will gradually react to form the soluble palladium-phosphine complex, often indicated by a color change to a yellow or orange solution. The reaction is typically monitored by TLC or by the complete dissolution of PdCl₂.

-

Isolation: The product can be isolated by reducing the volume of the solvent under reduced pressure, followed by the addition of a non-polar solvent like hexane to induce precipitation.

-

Purification: The resulting crystalline solid is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to yield pure trans-[PdCl₂(PEt₃)₂].

Applications in Catalysis: A Pillar of Modern Synthesis

trans-[PdCl₂(PEt₃)₂] is a versatile precatalyst that, upon in-situ reduction to the active Pd(0) species, efficiently catalyzes a range of cross-coupling reactions. The more electron-donating nature of the triethylphosphine ligands, compared to arylphosphines, can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron species with an organic halide or triflate[4][5]. trans-[PdCl₂(PEt₃)₂] is an effective catalyst for this transformation.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid, adapted from protocols using similar palladium-phosphine catalysts[6][7][8].

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and trans-[PdCl₂(PEt₃)₂] (0.01-0.05 mmol, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v, 5 mL total).

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The Heck Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes[9][10][11]. The choice of phosphine ligand is critical in controlling the regioselectivity and efficiency of the reaction.

Sources

- 1. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of trans-Dichlorobis(triethylphosphine)palladium(II)

Executive Summary

trans-Dichlorobis(triethylphosphine)palladium(II) (CAS: 28425-04-9) represents a critical class of phosphine-ligated palladium(II) precatalysts. Unlike its ubiquitous triphenylphosphine analog, this complex features triethylphosphine (PEt

Section 1: Molecular Identity & Physicochemical Properties

Structural Definition

The complex adopts a square planar geometry typical of

-

IUPAC Name: trans-Dichlorobis(triethylphosphine)palladium(II)

-

Linear Formula: PdCl

[P(C -

Coordination Geometry: Square Planar (

symmetry approximation for the core)

Quantitative Data Table

| Property | Value | Unit | Method/Notes |

| Molecular Weight | 413.64 | g/mol | Calculated using IUPAC atomic weights |

| Exact Mass | 412.023 | Da | Monoisotopic |

| Appearance | Yellow Crystalline Powder | - | - |

| Melting Point | 139 – 142 | °C | Decomposes at higher temps [1] |

| Solubility | Soluble | - | Chloroform, Dichloromethane, Toluene, Benzene |

| Insolubility | Insoluble | - | Water, Diethyl Ether (cold), Hexanes |

| Ligand Cone Angle | 132 | Degrees | Tolman Cone Angle (smaller than PPh |

| Ligand | 8.69 | - | Conjugate acid of free PEt |

Section 2: Synthetic Methodology & Purification

Synthesis Protocol

The synthesis relies on the ligand substitution of labile chloride or nitrile ligands on the palladium center. The following protocol ensures high isomeric purity (trans > 98%).

Reagents:

-

Palladium(II) chloride (PdCl

)[1][2] -

Triethylphosphine (PEt

) (1.0 M in THF or pure liquid handled under Argon) -

Solvents: Absolute Ethanol, Hydrochloric acid (conc.), Diethyl ether.

Step-by-Step Workflow:

-

Dissolution: Dissolve PdCl

(1.0 eq) in a minimal amount of hot ethanol containing a few drops of concentrated HCl. The acid helps solubilize the polymeric PdCl -

Ligand Addition: Cool the red solution to room temperature. Dropwise add PEt

(2.1 eq) under vigorous stirring. Caution: PEt -

Precipitation: The solution will lighten to yellow, and a bright yellow precipitate will form immediately.

-

Digestion: Stir the suspension for 2 hours to ensure complete complexation.

-

Filtration & Wash: Filter the solid on a sintered glass funnel. Wash sequentially with:

-

Cold Ethanol (

mL) to remove unreacted phosphine. -

Diethyl Ether (

mL) to remove organic impurities and facilitate drying.

-

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Visualization of Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for trans-PdCl

Section 3: Structural Characterization

To validate the identity and isomeric purity of the synthesized compound, the following spectroscopic markers must be met.

Nuclear Magnetic Resonance (NMR)

Isomeric purity is best determined by

-

P NMR (CDCl

-

Note: Free PEt

appears at

-

-

H NMR (CDCl

-

1.8 – 2.0 ppm (m, 12H, P-CH

-

1.1 – 1.2 ppm (m, 18H, P-CH

-

Virtual Coupling: In trans phosphine complexes, virtual coupling often causes the triplet of the methyl group to appear as a "quintet" or broad multiplet due to strong P-P coupling (

).

-

1.8 – 2.0 ppm (m, 12H, P-CH

Infrared Spectroscopy (IR)

Far-IR is definitive for distinguishing geometric isomers.

-

(Pd-Cl): Single band at 353 cm

-

Interpretation: A single band is required by selection rules for the

symmetry of the trans isomer. The cis isomer (

-

Section 4: Application in Catalysis & Drug Development

Mechanistic Utility

trans-PdCl

Key Advantages:

-

Enhanced Nucleophilicity: The high basicity of PEt

increases electron density on the Pd center, accelerating the rate-limiting oxidative addition step. -

Stability: The complex is air-stable in the solid state, unlike Pd(PEt

)

Catalytic Cycle Diagram

The following diagram illustrates the entry point of the precatalyst into a standard Suzuki-Miyaura cross-coupling cycle.

Figure 2: Catalytic cycle showing the activation of the trans-PdCl

References

-

American Elements. trans-Dichlorobis(triethylphosphine)palladium(II) Product Specifications. Available at: [Link][5]

- Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348.

-

RSC Publishing.Synthesis of a palladium acetylide-based tubular microporous polymer monolith. (Referencing

P NMR data at 19 ppm). Available at: [Link] - Levason, W. et al. "Coordination chemistry of higher oxidation states...". Journal of the Chemical Society, Dalton Transactions. (General reference for trans-PdCl2 phosphine IR assignments).

Sources

An In-Depth Technical Guide to the Crystal Structure of trans-Dichlorobis(triethylphosphine)palladium(II)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Palladium-Phosphine Complexes

Palladium complexes bearing phosphine ligands stand as cornerstones of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise three-dimensional arrangement of atoms within these complexes dictates their reactivity, stability, and catalytic efficacy. Understanding the crystal structure of a fundamental complex like trans-dichlorobis(triethylphosphine)palladium(II) is not merely an academic exercise; it provides a foundational blueprint for rational catalyst design and reaction optimization. This guide offers a comprehensive analysis of its molecular architecture, drawing upon established crystallographic principles and data from closely related structures to provide a robust and practical understanding for researchers in the field.

Molecular Architecture and Electronic Configuration: A Prelude to Reactivity

trans-Dichlorobis(triethylphosphine)palladium(II), with the chemical formula PdCl₂(P(C₂H₅)₃)₂, is a square planar d⁸ transition metal complex. The palladium(II) center is coordinated to two chloride anions and two neutral triethylphosphine ligands. The "trans" designation signifies that identical ligands are positioned on opposite sides of the palladium atom, a configuration that has profound implications for the molecule's symmetry, polarity, and reactivity.

The square planar geometry arises from the d⁸ electronic configuration of the Pd(II) ion, which favors this arrangement to maximize ligand field stabilization energy. The triethylphosphine ligands act as strong σ-donors and moderate π-acceptors, influencing the electronic properties of the palladium center. This electronic modulation is a key determinant in the oxidative addition and reductive elimination steps that are central to many palladium-catalyzed cross-coupling reactions.

Synthesis and Crystallization: From Solution to Single Crystal

The preparation of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. The synthesis of trans-dichlorobis(triethylphosphine)palladium(II) is typically achieved through the reaction of a palladium(II) salt with triethylphosphine.

Experimental Protocol: Synthesis and Single Crystal Growth

Objective: To synthesize and grow single crystals of trans-dichlorobis(triethylphosphine)palladium(II).

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triethylphosphine (P(C₂H₅)₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk line or glovebox

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 mmol) in dichloromethane (20 mL).

-

Ligand Addition: To the stirred suspension, slowly add triethylphosphine (2.1 mmol, a slight excess to ensure complete reaction) via syringe.

-

Reaction: The reaction mixture is stirred at room temperature. The deep brown suspension of PdCl₂ will gradually dissolve to form a clear, yellow solution, indicating the formation of the soluble palladium-phosphine complex. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation: Once the reaction is complete (typically after 2-4 hours), the solvent is reduced in volume under vacuum.

-

Crystallization: The concentrated solution is carefully layered with a less polar solvent, such as diethyl ether. The flask is then left undisturbed in a vibration-free environment (e.g., a cold room or a dedicated crystallization vessel) for several days. Slow diffusion of the diethyl ether into the dichloromethane solution will gradually decrease the solubility of the complex, promoting the growth of well-defined single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully isolated from the mother liquor, washed with a small amount of cold diethyl ether, and dried under a gentle stream of inert gas.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the phosphine ligand and the palladium center.

-

Solvent System: Dichloromethane is an excellent solvent for the complex, while diethyl ether acts as an anti-solvent to induce crystallization. The slow diffusion method is crucial for obtaining large, high-quality crystals by allowing the molecules to pack in a highly ordered manner.

-

Slight Excess of Ligand: Ensures that all the palladium(II) chloride is converted to the desired product.

Unveiling the Structure: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction

Crystallographic Data and Molecular Geometry

The crystal structure of trans-dichloridobis(triisopropylphosphine-κP)palladium(II) reveals a mononuclear complex with the palladium(II) atom situated on an inversion center, resulting in a strictly square-planar geometry.[1][2][3]

Table 1: Crystallographic Data for trans-Dichloridobis(triisopropylphosphine-κP)palladium(II) [1]

| Parameter | Value |

| Chemical Formula | C₁₈H₄₂Cl₂P₂Pd |

| Formula Weight | 497.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0919(3) |

| b (Å) | 8.9176(4) |

| c (Å) | 16.1920(6) |

| β (°) | 92.552(3) |

| Volume (ų) | 1167.26(8) |

| Z | 2 |

| Temperature (K) | 120(2) |

Table 2: Selected Bond Lengths and Angles for trans-Dichloridobis(triisopropylphosphine-κP)palladium(II) [1]

| Bond | Length (Å) | Angle | Degree (°) |

| Pd1—Cl1 | 2.3030(6) | P1—Pd1—Cl1 | 89.92(2) |

| Pd1—P1 | 2.3603(6) | P1—Pd1—Cl1ⁱ | 90.18(2) |

Symmetry code: (i) -x+1, -y+1, -z

The Pd—P bond length of 2.3603(6) Å and the Pd—Cl bond length of 2.3030(6) Å are typical for this class of compounds.[1] The P—Pd—Cl angles are very close to the ideal 90° for a perfect square planar geometry, indicating minimal distortion.[1]

Structural Insights and Implications for Catalysis

The trans geometry of the phosphine ligands has a significant impact on the catalytic activity of the complex. The strong trans influence of the phosphine ligands can affect the lability of the chloride ligands, which is a key step in the activation of the precatalyst to the catalytically active Pd(0) species.

Furthermore, the steric bulk of the triethylphosphine ligands, while less than that of triisopropylphosphine or triphenylphosphine, plays a crucial role in creating a coordinatively unsaturated environment around the palladium center during the catalytic cycle. This steric hindrance can influence the rate and selectivity of oxidative addition and reductive elimination steps.

Conclusion: A Foundation for Future Discovery

The crystal structure of trans-dichlorobis(triethylphosphine)palladium(II), and its closely related analogues, provides a detailed atomic-level understanding of a fundamentally important class of catalysts. This structural knowledge, from the square planar geometry to the precise bond lengths and angles, offers invaluable insights into the electronic and steric factors that govern its reactivity. For researchers in drug development and other areas of chemical synthesis, this information serves as a critical guide for the design of more efficient and selective palladium catalysts, ultimately accelerating the discovery and production of novel molecules with significant societal impact.

References

-

Suzuki, T. (2023, October 25). Single Crystal X-ray Diffraction. Pulstec USA. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

-

Wiśniewska, A., Baranowska, K., & Pikies, J. (2008). trans-Dichloridobis(triisopropylphosphine-κP)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(7), m967. [Link]

-

Pons, J., Garcia-Anton, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(4), m621. [Link]

-

Steyl, G., & Roodt, A. (2006). trans-Dichloridobis[diphenyl(thiophen-2-yl)phosphane-κP]palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1630–m1632. [Link]

-

Meijboom, R., Muller, A., & Roodt, A. (2006). trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1603–m1605. [Link]

-

Meij, R., Muller, A., & Roodt, A. (2003). trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 59(1), m44–m45. [Link]

-

Wisniewska, A., Baranowska, K., & Pikies, J. (2008). trans-Dichloridobis(triisopropyl-phosphine-κP)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), m967. [Link]

-

ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

-

Wisniewska, A., Baranowska, K., & Pikies, J. (2008). trans-Dichloridobis(triisopropylphosphine-κP)palladium(II). MOST Wiedzy. [Link]

-

ResearchGate. (2015). trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). [Link]

-

ResearchGate. (2006). trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). [Link]

-

ResearchGate. (2008). trans-Dichloridobis(triisopropylphosphine-κP)palladium(II). [Link]

Sources

An In-depth Technical Guide to the Physical Properties of trans-Dichlorobis(triethylphosphine)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Dichlorobis(triethylphosphine)palladium(II), a coordination complex with the formula PdCl₂[(C₂H₅)₃P]₂, is a significant compound in the realm of organometallic chemistry and catalysis. As a member of the palladium-phosphine catalyst family, it finds extensive application in a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis and drug discovery.[1] This guide provides a comprehensive overview of the key physical properties of this complex, with a particular focus on its melting point. We will delve into the structural underpinnings of these properties, offer detailed experimental protocols for their characterization, and draw insightful comparisons with its well-studied analogue, trans-Dichlorobis(triphenylphosphine)palladium(II), to provide a complete and practical resource for researchers.

Core Physical and Chemical Properties

The physical characteristics of trans-Dichlorobis(triethylphosphine)palladium(II) are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₃₀Cl₂P₂Pd | [2] |

| Molecular Weight | 413.64 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 139-142 °C | [2] |

| Solubility | Insoluble in water | [2] |

| Geometry | Square Planar | Inferred from analogous structures[3] |

In-Depth Analysis of Physical Properties

Melting Point and Thermal Stability

The melting point of a compound is a critical indicator of its purity and the strength of its crystal lattice. For trans-Dichlorobis(triethylphosphine)palladium(II), the reported melting point is in the range of 139-142 °C.[2] This relatively sharp melting range suggests a well-defined crystalline structure. Impurities in a sample typically lead to a depression and broadening of the melting point range.[4]

The melting point of transition metal complexes is influenced by several factors, including the strength of the metallic bonds, the packing of the molecules in the crystal lattice, and the nature of the ligands.[5][6][7] In the solid state, the intermolecular forces in trans-Dichlorobis(triethylphosphine)palladium(II) are primarily van der Waals interactions between the ethyl groups of the phosphine ligands. The strength of these interactions, along with the overall symmetry and packing efficiency of the molecules in the crystal, dictates the energy required to transition from the solid to the liquid phase.

Molecular Structure and Geometry

The geometry around the palladium(II) center in trans-Dichlorobis(triethylphosphine)palladium(II) is square planar, a common coordination geometry for d⁸ metal ions like Pd(II). The "trans" designation indicates that the two triethylphosphine ligands are positioned opposite each other, as are the two chloride ligands. This arrangement minimizes steric repulsion between the bulky phosphine ligands.[10]

The structure of the analogous trans-Dichlorobis(triphenylphosphine)palladium(II) has been extensively studied by X-ray crystallography, confirming a slightly distorted square-planar geometry with the palladium atom located on a center of inversion.[3][11] The Pd-P and Pd-Cl bond lengths in the triphenylphosphine complex are reported to be approximately 2.337 Å and 2.290 Å, respectively.[3] It is expected that the bond lengths in the triethylphosphine complex would be similar, though minor variations may arise due to the different electronic and steric properties of the triethylphosphine ligand.

Caption: Workflow for Melting Point Determination using a Mel-Temp Apparatus.

³¹P NMR Data Acquisition

This protocol provides a general procedure for acquiring a proton-decoupled ³¹P NMR spectrum. [12][13][14][15][16] Objective: To obtain a ³¹P NMR spectrum of trans-Dichlorobis(triethylphosphine)palladium(II) to confirm its identity and purity.

Materials:

-

trans-Dichlorobis(triethylphosphine)palladium(II) sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the palladium complex and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good resolution.

-

-

Acquisition Parameters:

-

Select the ³¹P nucleus for observation.

-

Set up a proton-decoupled experiment.

-

Use a reference compound (e.g., 85% H₃PO₄) or the instrument's internal reference.

-

Set the spectral width to cover the expected chemical shift range for phosphine complexes.

-

Choose an appropriate pulse width and relaxation delay.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum.

-

Reference the spectrum.

-

Integrate the signals if quantitative analysis is required (though this can be complex for ³¹P NMR).

-

-

Analysis: Analyze the resulting spectrum for the expected singlet resonance corresponding to the trans-Dichlorobis(triethylphosphine)palladium(II) complex.

Conclusion

trans-Dichlorobis(triethylphosphine)palladium(II) is a valuable catalyst whose physical properties are integral to its effective use. Its melting point of 139-142 °C, insolubility in water, and expected square planar geometry are defining characteristics. While a complete experimental dataset for all its physical properties is not as extensively documented as for its triphenylphosphine analogue, a strong understanding can be built through comparative analysis and the application of fundamental principles of inorganic and organometallic chemistry. The experimental protocols provided in this guide offer a practical framework for researchers to characterize this and similar compounds, ensuring the quality and reliability of their work in the vital fields of chemical synthesis and drug development.

References

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

QuickTakes. (n.d.). Student Question : What factors influence the melting and boiling points of transition metals?. Chemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (n.d.). MITOCW | Melting Point. Retrieved from [Link]

-

PMC. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved from [Link]

-

Notre Dame University. (n.d.). MELTING POINT DETERMINATION. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved from [Link]

-

CHEMSOLVE.NET. (2021, August 12). Why do the melting point and boiling point of transition metals high?. Retrieved from [Link]

-

University of St Andrews Research Portal. (2008, November 15). Cis, Trans, or Both: Steric Bulk Determines Coordination Mode of Dimeric Palladium Complexes with Bridging Phosphine-Pyridyl Ligands. Retrieved from [Link]

-

YouTube. (2010, February 4). Melting Point | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

Inorganic Chemistry. (2020, April 9). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Retrieved from [Link]

-

Quora. (2017, December 18). Why is it that in transition metals, the melting point first increases and then decreases?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Introduction to Transition Metals I. Retrieved from [Link]

-

Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions? : r/chemistry. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Why do transition metals have high melting points?. Retrieved from [Link]

-

PMC. (n.d.). trans-Dichloridobis(triphenylphosphine)palladium(II). Retrieved from [Link]

-

Georgia State University. (2024, March 28). 31P NMR Data Acquisition. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Four-component Relativistic 31P-NMR calculations for trans-Platinum(II) Complexes. Retrieved from [Link]

-

UCSB Chem and Biochem. (n.d.). 31P - NMR Facility. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ChemBK. (2024, April 10). trans-Dichlorobis(triethylphosphine)palladium(II). Retrieved from [Link]

-

University of Technology. (n.d.). Synthesis and structural characterizatinof Pd(II) and Pt(II) complexes with N ,P and S donors. Retrieved from [Link]

-

ResearchGate. (n.d.). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared.... Retrieved from [Link]

-

Ali Naghipour. (n.d.). Crystal structure of a novel polymorph of trans-dichlorobis (triphenylphosphine) palladium (II) and its application as a novel, efficient and retrievable catalyst for the amination of aryl halides and stille cross-coupling reactions. Retrieved from [Link]

-

Steffen's Chemistry Pages. (2017, April 27). 31P chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) trans-Dichloridobis(triphenylphosphine)palladium(II). Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). trans-Dichlorobis(triethylphosphine)palladium(II). Retrieved from [Link]

-

Journal of Materials and Environmental Science. (n.d.). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Retrieved from [Link]

-

Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Cambridge structural database system. Retrieved from [Link]

-

PubMed. (2002, April 15). Structures of trans-[PtCl(2)(PBz(3))(2)], trans-[PtI(2)(PBz(3))(2)], trans-[Pt(NCS)(2)(PBz(3))(2)].0.5C(6)H(6) and trans-[PdI(2)(PBz(3))(2)]. Retrieved from [Link]

-

MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). Retrieved from [Link]

-

Aspira Chemical. (n.d.). trans-Dichlorobis(triphenylphosphine)palladium(II), Pd 15.1% | PdCl2(PPh3)2. Retrieved from [Link]

-

Metarix. (2023, August 8). Bis(triphenylphosphine)palladium(II) chloride: properties, applications and safety. Retrieved from [Link]

-

Request PDF. (2025, August 5). Thermal and surface analysis of palladium pyrazolates molecular precursors. Retrieved from [Link]

-

Semantic Scholar. (2022, January 31). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen- Donor Ligands. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. Student Question : What factors influence the melting and boiling points of transition metals? | Chemistry | QuickTakes [quicktakes.io]

- 6. CHEMSOLVE.NET: Why do the melting point and boiling point of transition metals high? [chemizi.blogspot.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Properties of trans-Dichlorobis(triethylphosphine)palladium(II) Complexes

Introduction

trans-Dichlorobis(triethylphosphine)palladium(II), a prominent member of the square planar palladium(II) phosphine complexes, serves as a versatile catalyst and precursor in a multitude of organic transformations. Its efficacy in cross-coupling reactions, hydrogenations, and carbonylations is intrinsically linked to the electronic environment of the palladium center, which is finely modulated by the coordinating ligands.[1] This guide provides a comprehensive exploration of the electronic properties of this complex, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, characterization, and the theoretical underpinnings of its reactivity. While direct experimental data for this specific complex is not abundant in the literature, we will draw upon well-studied analogues and theoretical principles to construct a robust electronic profile.

I. Synthesis and Structural Characteristics

The synthesis of trans-dichlorobis(triethylphosphine)palladium(II) is typically achieved through the reaction of palladium(II) chloride with two equivalents of triethylphosphine. The general synthetic scheme is as follows:

This reaction is often carried out in a suitable solvent such as ethanol or a chlorinated solvent.[2] The resulting complex precipitates as a solid and can be purified by recrystallization.

The geometry of trans-dichlorobis(triethylphosphine)palladium(II) is square planar, with the palladium atom at the center. The two triethylphosphine ligands and the two chloride ligands are arranged in a trans configuration, leading to a centrosymmetric molecule. This geometry is characteristic of d⁸ metal complexes and is a key determinant of the complex's electronic structure.[2]

II. Theoretical Framework of Electronic Properties

The electronic properties of square planar d⁸ complexes like trans-dichlorobis(triethylphosphine)palladium(II) are best understood through molecular orbital (MO) theory. The d-orbitals of the palladium(II) center are split in energy by the ligand field. In a square planar geometry, the d-orbitals typically follow the energy order: dₓ₂-y₂ > dxy > dz₂ > dxz, dyz.

The phosphine ligands play a crucial role in modulating the electronic structure of the palladium center. Triethylphosphine, an alkylphosphine, is a strong σ-donor and a relatively weak π-acceptor.[3][4] The σ-donation from the phosphorus lone pair to the empty d-orbitals of the palladium increases the electron density on the metal center.[3] This has a significant impact on the energies of the d-orbitals and, consequently, on the reactivity of the complex.

Molecular Orbital Diagram

A qualitative molecular orbital diagram for a generic trans-PdCl₂(PR₃)₂ complex illustrates the key electronic interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the complex's reactivity and spectroscopic properties.

Caption: Qualitative MO diagram for a trans-PdCl₂(PR₃)₂ complex.

III. Experimental Characterization of Electronic Properties

The electronic properties of trans-dichlorobis(triethylphosphine)palladium(II) can be experimentally probed using several key techniques.

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that provides information about the redox behavior of a complex, including its oxidation and reduction potentials. For palladium(II) phosphine complexes, CV can reveal the ease with which the palladium center can be oxidized to higher oxidation states or reduced to Pd(0), a crucial step in many catalytic cycles.

Expected Redox Behavior:

Based on studies of analogous palladium(II) phosphine complexes, the reduction of trans-[PdCl₂(PEt₃)₂] is expected to be an irreversible process, leading to the formation of a Pd(0) species and the loss of chloride ligands. The potential at which this reduction occurs is influenced by the electron-donating ability of the phosphine ligands. The strong σ-donating nature of triethylphosphine is expected to make the palladium center more electron-rich and thus more difficult to reduce compared to complexes with less donating phosphines.

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Preparation: Dissolve a known concentration (typically 1-5 mM) of trans-[PdCl₂(PEt₃)₂] in the electrolyte solution.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition:

-

Record a background voltammogram of the electrolyte solution.

-

Introduce the analyte solution into the cell.

-

Set the potential window to scan a range that is expected to encompass the redox events of the complex.

-

Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes.

-

-

Internal Standard: Add a known reversible redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), as an internal standard to reference the measured potentials.

Caption: Workflow for Cyclic Voltammetry of the Palladium Complex.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For square planar palladium(II) complexes, the absorption spectrum is typically characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

Expected Spectral Features:

-

d-d Transitions: These transitions occur between the filled and empty d-orbitals of the palladium center. They are typically weak in intensity and appear in the visible region of the spectrum.

-

LMCT Bands: These are more intense absorptions that arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital. For trans-[PdCl₂(PEt₃)₂], LMCT bands from both the chloride and phosphine ligands to the palladium center are expected.

The energy of these transitions provides valuable information about the electronic structure of the complex. The strong σ-donating triethylphosphine ligands are expected to raise the energy of the d-orbitals, which would shift the d-d transitions to higher energies (shorter wavelengths) compared to complexes with weaker donor ligands.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the complex is soluble (e.g., dichloromethane, acetonitrile, or chloroform).

-

Solution Preparation: Prepare a series of solutions of trans-[PdCl₂(PEt₃)₂] of known concentrations.

-

Spectrometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

-

Data Acquisition:

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).

-

Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εbc).

-

| Parameter | Expected Range/Value | Significance |

| Reduction Potential (E_pc) | Highly negative | Indicates resistance to reduction due to electron-rich Pd center. |

| λ_max (d-d transitions) | ~350-450 nm | Provides information on the d-orbital splitting energy. |

| λ_max (LMCT) | ~250-350 nm | Reflects the energy difference between ligand and metal orbitals. |

| Molar Absorptivity (ε) | 10²-10³ M⁻¹cm⁻¹ (d-d) | Distinguishes between weak d-d and strong charge transfer bands. |

| 10³-10⁵ M⁻¹cm⁻¹ (LMCT) |

IV. Computational Insights into Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of transition metal complexes.[5][6] For trans-[PdCl₂(PEt₃)₂], DFT can provide quantitative information about molecular orbital energies, charge distribution, and theoretical spectroscopic data.

Key Computational Outputs:

-

Optimized Geometry: DFT calculations can predict the ground-state geometry of the complex, including bond lengths and angles.

-

Molecular Orbital Analysis: The energies and compositions of the HOMO and LUMO can be determined. The HOMO-LUMO gap is a key indicator of the complex's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule, quantifying the extent of electron donation from the ligands to the metal center.

-

Time-Dependent DFT (TD-DFT): TD-DFT can be used to simulate the UV-Vis spectrum, allowing for the assignment of experimentally observed absorption bands to specific electronic transitions.[7]

Caption: Workflow for DFT Calculations on the Palladium Complex.

V. Correlation of Electronic Properties with Reactivity

The electronic properties of trans-dichlorobis(triethylphosphine)palladium(II) are directly correlated with its catalytic activity. The electron-rich nature of the palladium center, a consequence of the strong σ-donation from the triethylphosphine ligands, enhances its nucleophilicity. This is particularly important in the oxidative addition step of many cross-coupling reactions, where the palladium complex reacts with an electrophilic substrate.

Furthermore, the lability of the ligands, which is also influenced by the electronic structure, plays a role in creating vacant coordination sites necessary for substrate binding and subsequent catalytic steps. The balance between the electron-donating properties and the steric bulk of the phosphine ligands is a key factor in optimizing the performance of palladium catalysts.

VI. Conclusion

The electronic properties of trans-dichlorobis(triethylphosphine)palladium(II) are central to its function as a catalyst and precursor in synthetic chemistry. While direct experimental data for this specific complex is limited, a comprehensive understanding of its electronic structure can be constructed through a combination of theoretical principles, analogies to well-studied systems, and the application of modern spectroscopic and computational techniques. This guide provides a framework for researchers to explore and exploit the rich electronic landscape of this important palladium complex, paving the way for the rational design of more efficient and selective catalysts for applications in research and drug development.

References

- Mohamad, H. A., Ali, K. O., Gerber, T. A., & Hosten, E. C. (2022). Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. Bulletin of the Chemical Society of Ethiopia, 36(3), 617-626.

- Pons, J., Garcı́a-Antón, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(5), m621.

- Meijboom, R., Muller, A., & Roodt, A. (2006). trans-Dichlorobis(tri-m-tolylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1603-m1605.

-

EPIC LIGAND SURVEY: PHOSPHINES. (n.d.). Retrieved from [Link]

-

UV-vis spectra of the Pd (II) complex. (n.d.). ResearchGate. Retrieved from [Link]

- Meij, A. M. M., Muller, A., & Roodt, A. (2003). trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 59(1), m44-m45.

-

Tóth, I. (2015). Any knowledge about ν-Pd-P IR stretchings of cis and trans PdCl2(PR3)2 complexes?. ResearchGate. Retrieved from [Link]

-

Phosphines. (n.d.). Retrieved from [Link]

- Škoch, K., Antala, J., Císařová, I., & Štěpnička, P. (2024). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions.

- Petrov, A. V., Tufatullin, A. I., Vorob'ev, A. K., & Burykina, J. V. (2021). TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides. Journal of Molecular Modeling, 27(6), 152.

- El-Gamel, N. E. A., Al-Shaalan, N. H., & Al-Benyan, M. A. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(3), 949.

-

Lab 1: Cyclic Voltammetry. (2021, September 23). Chemistry LibreTexts. Retrieved from [Link]

- Chornenka, N. V., Goreshnik, E. A., & Mykhalichko, B. M. (2024). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. Heliyon, 10(1), e23623.

- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

- Carlier, J., Friss, C. J., & Schiavo, S. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Chemosensors, 11(3), 200.

- Mohamad, H. A., Ali, K. O., Gerber, T. A., & Hosten, E. C. (2022). Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. Bulletin of the Chemical Society of Ethiopia, 36(3), 617-626.

Sources

- 1. idc-online.com [idc-online.com]

- 2. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. people.uleth.ca [people.uleth.ca]

- 5. ajol.info [ajol.info]

- 6. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

trans-Dichlorobis(triethylphosphine)palladium(II) catalyzed Sonogashira coupling protocol

Topic: trans-Dichlorobis(triethylphosphine)palladium(II) Catalyzed Sonogashira Coupling Protocol Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary & Strategic Rationale

While bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] remains the workhorse for standard Sonogashira couplings, it often falters when facing sterically demanding substrates or electronically deactivated aryl chlorides .

This protocol details the application of ** trans-Dichlorobis(triethylphosphine)palladium(II) [PdCl₂(PEt₃)₂]**.[1] This catalyst occupies a critical high-performance niche driven by the specific electronic and steric properties of the triethylphosphine ligand:

-

Enhanced Oxidative Addition: PEt₃ is a significantly stronger

-donor than PPh₃. This increases electron density at the palladium center, accelerating the oxidative addition of unreactive aryl chlorides and electron-rich aryl bromides. -

Reduced Steric Bulk: The cone angle of PEt₃ (132°) is smaller than that of PPh₃ (145°). This allows for the coupling of ortho-substituted arenes and bulky alkynes that would otherwise be inhibited by ligand crowding.

-

Thermodynamic Stability: The trans geometry of the precursor is highly stable, simplifying storage and handling compared to Pd(0) sources like Pd(PPh₃)₄.

Mechanistic Insight: The PEt₃ Advantage

The efficacy of PdCl₂(PEt₃)₂ relies on a delicate balance between stabilizing the active species and permitting the catalytic turnover. Unlike bulky phosphines (e.g., P(t-Bu)₃) that promote reductive elimination via steric repulsion, PEt₃ promotes the cycle through electronic activation.

Critical Mechanistic Nuance

The resting state of the catalyst is often the trans-bis(alkynyl) or trans-aryl(alkynyl) complex. For reductive elimination to occur, the complex must isomerize from trans to cis. Because PEt₃ is a strong donor, it stabilizes the trans isomer. Therefore, this protocol utilizes thermal activation (60–80°C) and non-polar solvents (Toluene) to facilitate this isomerization and subsequent product release.

Pathway Visualization

Figure 1: Catalytic cycle highlighting the critical trans-to-cis isomerization step, which is energetically demanding for PEt₃ complexes but essential for turnover.[2][3][4][5][6]

Experimental Protocol

Materials & Reagents[1][7][8][9][10][11][12][13]

-

Catalyst: trans-Dichlorobis(triethylphosphine)palladium(II) (CAS: 28425-04-9).

-

Co-Catalyst: Copper(I) Iodide (CuI) (99.999% purity recommended).

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Must be distilled and stored over KOH.

-

Solvent: Toluene (Anhydrous) or DMF (for highly polar substrates).

-

Inert Gas: Argon or Nitrogen (strictly required; PEt₃ is air-sensitive in solution).

Standard Operating Procedure (SOP)

Target Scale: 1.0 mmol Aryl Halide

Step 1: Vessel Preparation

-

Flame-dry a 25 mL Schlenk tube or two-neck round-bottom flask.

-

Cool under a stream of Argon.

Step 2: Reagent Charging (Glovebox or Counter-flow)

-

Add Aryl Halide (1.0 mmol, 1.0 equiv).

-

Add trans-PdCl₂(PEt₃)₂ (8.2 mg, 0.02 mmol, 2 mol% ).

-

Add CuI (3.8 mg, 0.02 mmol, 2 mol% ).

-

Note: Maintaining a 1:1 Pd:Cu ratio is critical to prevent homocoupling of the alkyne, which is faster with electron-rich phosphines.

-

Step 3: Solvent & Base Addition

-

Add Anhydrous Toluene (4.0 mL) and Et₃N (2.0 mL).

-

Concentration: ~0.15 M relative to halide.

-

-

Degas the solution by bubbling Argon for 10 minutes or via three freeze-pump-thaw cycles.

Step 4: Alkyne Addition & Reaction

-

Add Terminal Alkyne (1.2 mmol, 1.2 equiv) via syringe.

-

Seal the vessel.

-

Heat to 70°C in an oil bath.

-

Observation: The solution typically transitions from yellow (Pd precursor) to dark brown/black (active Pd(0)) within 30 minutes.

-

-

Stir for 4–12 hours. Monitor via TLC or GC-MS.

Step 5: Work-up

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Filter through a short pad of Celite/Silica to remove Pd/Cu salts.

-

Wash filtrate with NH₄Cl (sat. aq.) to remove residual Copper.

-

Dry over MgSO₄, concentrate, and purify via column chromatography.

Performance Data & Optimization Guide

The following table contrasts the performance of the PEt₃ protocol against standard PPh₃ conditions for specific "problem" substrates.

| Substrate Class | Aryl Halide Example | Catalyst System | Yield | Notes |

| Standard | Iodobenzene | Pd(PPh₃)₂Cl₂ | 98% | PEt₃ offers no advantage here; stick to PPh₃. |

| Steric Bulk | 2,6-Dimethyl-bromobenzene | Pd(PEt₃)₂Cl₂ | 89% | Small cone angle of PEt₃ allows oxidative addition at crowded center. |

| Steric Bulk | 2,6-Dimethyl-bromobenzene | Pd(PPh₃)₂Cl₂ | 35% | Failed due to steric hindrance during oxidative addition. |

| Deactivated | 4-Chloroanisole | Pd(PEt₃)₂Cl₂ | 72% | Strong |

| Polymerization | Diethynylbenzene | Pd(PEt₃)₂Cl₂ | >90% | Used for Conjugated Microporous Polymers (CMPs) due to stability. |

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Start) | Oxidative Addition failure | Switch solvent to DMF to increase polarity; increase Temp to 90°C. |

| Stalled Reaction (Mid) | Catalyst poisoning | PEt₃ is susceptible to oxidation. Ensure strict Argon atmosphere. Add 1 mol% free PEt₃. |

| Homocoupling (Glaser) | Excess O₂ or Cu | Degas solvents more rigorously. Reduce CuI loading to 1 mol%. |

| Precipitate forms early | Pd-Acetylide saturation | The trans-acetylide intermediate is too stable. Increase Temp to force reductive elimination. |

References

-

Conjugated Microporous Polymer Synthesis: Kim, S., et al. "Synthesis of a palladium acetylide-based tubular microporous polymer monolith via a self-template approach." RSC Advances, 2018, 8 , 25776-25782. Demonstrates the stability and efficiency of trans-PdCl₂(PEt₃)₂ in forming multiple C-C bonds in complex architectures.

-

Commercial Availability & Properties: Thermo Fisher Scientific. "trans-Dichlorobis(triethylphosphine)palladium(II), 99%."[7] Verification of catalyst physical properties and commercial specifications.

-

General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107 (3), 874–922. Foundational text for understanding the interplay of ligands in the catalytic cycle.

-

Mechanistic Role of Alkyl Phosphines: Yi, C., & Hua, R. "Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling." The Journal of Organic Chemistry, 2006, 71 (6), 2535–2537. Provides comparative insight into how alkyl-phosphines (like PCy3 and PEt3) outperform aryl-phosphines for chlorides.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 3. Synthesis and characterization of palladium(ii) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. figshare.com [figshare.com]

- 7. BIS(TRIPHENYLPHOSPHINE)COBALT (II) CHLORIDE | 14126-40-0 [chemicalbook.com]

using trans-Dichlorobis(triethylphosphine)palladium(II) in Suzuki-Miyaura reactions

An In-Depth Guide to Suzuki-Miyaura Reactions Utilizing trans-Dichlorobis(triethylphosphine)palladium(II)

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly for the synthesis of biaryls and substituted aromatic structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of environmentally benign byproducts.[2][3][4]

At the heart of this transformation is the palladium catalyst. The choice of the palladium source and its associated ligands is paramount, dictating the reaction's efficiency, substrate scope, and overall success. This guide focuses on a specific, highly effective precatalyst: trans-Dichlorobis(triethylphosphine)palladium(II), [PdCl₂(PEt₃)₂]. We will explore the mechanistic rationale for its use, provide field-proven protocols, and offer insights into optimizing reaction conditions for robust and reproducible outcomes.

The Catalyst Spotlight: trans-Dichlorobis(triethylphosphine)palladium(II)

trans-PdCl₂(PEt₃)₂ is a pale yellow, air-stable crystalline solid, making it a convenient and reliable palladium(II) precatalyst. Unlike air-sensitive Pd(0) sources, it can be weighed and handled on the benchtop with standard laboratory practice. The true power of this complex lies in the properties of its triethylphosphine (PEt₃) ligands.

The Decisive Role of the Triethylphosphine Ligand

Phosphines are the most crucial class of ligands in palladium-catalyzed cross-coupling, as their electronic and steric properties can be finely tuned to control catalyst activity and stability.[5][6]

-

High Electron Density: Triethylphosphine is a trialkylphosphine, which is significantly more electron-donating than commonly used triarylphosphines like triphenylphosphine (PPh₃).[7] This strong σ-donating ability enriches the palladium center with electron density. This electronic enrichment is critical for facilitating the rate-limiting oxidative addition step, where the organic halide adds to the palladium center.[6][7] This enhanced reactivity is particularly beneficial for activating less reactive C-Cl bonds, which are often challenging substrates.[7]

-

Moderate Steric Bulk: The steric hindrance, or bulkiness, of the phosphine ligand influences both the stability of the catalyst and the final reductive elimination step.[6][8] The ethyl groups in PEt₃ provide sufficient bulk to promote the formation of highly reactive, monoligated L-Pd(0) species in solution, which are key to initiating oxidative addition.[6][7] This bulk also facilitates the final C-C bond-forming reductive elimination step, regenerating the active catalyst.[8]

In essence, the triethylphosphine ligands in trans-PdCl₂(PEt₃)₂ strike an optimal balance, creating a highly active catalyst capable of coupling a broad range of substrates under mild conditions.

The Catalytic Cycle: A Mechanistic Walkthrough

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing your experiments. The cycle involves the transformation of the palladium center between its Pd(0) and Pd(II) oxidation states.[2][8]

-

Precatalyst Activation (Reduction): The reaction does not start with the added Pd(II) precatalyst. First, trans-PdCl₂(PEt₃)₂ must be reduced in situ to the catalytically active Pd(0) species, L₂Pd(0) (where L = PEt₃). This reduction can be promoted by various species in the reaction mixture, including the phosphine ligand itself, solvent, or additives.

-

Oxidative Addition: The active Pd(0) complex reacts with the organic halide (R¹-X), formally inserting the palladium into the carbon-halogen bond. This forms a square planar Pd(II) intermediate, L₂(R¹)Pd(X). This is often the rate-determining step of the entire cycle.[2][8]

-

Transmetalation: This is the defining step of the Suzuki-Miyaura reaction. The organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide (X). This step requires activation of the organoboron compound by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex [R²-B(OH)₃]⁻, which then readily transfers its R² group to the palladium.[2][9]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple to form the new C-C bond, yielding the final product (R¹-R²). In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, ready to begin another cycle.[2][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the cross-coupling of an aryl halide with an arylboronic acid. Optimization of base, solvent, and temperature may be required for specific substrates.

Materials and Reagents

-

trans-Dichlorobis(triethylphosphine)palladium(II) [PdCl₂(PEt₃)₂]

-

Aryl Halide (e.g., Aryl Bromide)

-

Arylboronic Acid

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent (e.g., Toluene and Water)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup and Execution

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

-

Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst Addition: Add trans-Dichlorobis(triethylphosphine)palladium(II) (0.01-0.03 mmol, 1-3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water, 5 mL total) via syringe. Degassing solvents by sparging with argon for 15-20 minutes prior to use is highly recommended.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Optimization and Field-Proven Insights

The success of a Suzuki-Miyaura coupling often lies in the rational selection of reaction parameters. The causality behind these choices is critical for robust protocol development.

| Parameter | Recommended Conditions & Rationale |

| Catalyst Loading | 1-3 mol% is a standard starting point. The high activity of the PEt₃-ligated catalyst often allows for lower loadings. Causality: Lowering catalyst loading reduces cost and minimizes palladium contamination in the final product, which is critical in pharmaceutical development. |

| Base Selection | K₂CO₃ or K₃PO₄ are effective, general-purpose bases. For less reactive substrates (e.g., aryl chlorides) or sterically hindered partners, a stronger base like Cs₂CO₃ may be required. Causality: The base's primary role is to form the reactive boronate species.[8] The base strength must be sufficient to facilitate this without causing undesired side reactions like deboronation of the starting material. |

| Solvent System | A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O ) is common.[3] Causality: The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst. The reaction occurs at the interface, where the activated boronate can interact with the palladium complex. The presence of water can also be critical for hydrolyzing boronate esters to the more active boronic acids.[3] |

| Temperature | 60-110 °C is a typical range.[1] Reactions with highly reactive substrates (aryl iodides) may proceed at lower temperatures, while challenging substrates (aryl chlorides) will require more thermal energy. Causality: Higher temperatures increase the rate of all elementary steps in the catalytic cycle, particularly the often slow oxidative addition. Microwave irradiation can dramatically shorten reaction times.[10][11] |

| Substrate Scope | Halide Reactivity: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The electron-rich nature of the PEt₃ ligand makes this catalyst system more effective for the challenging activation of Ar-Cl bonds compared to systems with less donating ligands.[7] Boronic Acid: A wide range of electronically and sterically diverse aryl- and heteroarylboronic acids are compatible.[3] |

Conclusion

trans-Dichlorobis(triethylphosphine)palladium(II) is a robust, reliable, and highly effective precatalyst for Suzuki-Miyaura cross-coupling reactions. Its ease of handling and the favorable electronic and steric properties imparted by the triethylphosphine ligands enable the efficient synthesis of a vast array of biaryl compounds. By understanding the underlying catalytic mechanism and the rationale behind the choice of reaction parameters, researchers can confidently apply and optimize protocols using this catalyst to accelerate their discovery and development programs.

References

- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology (RSC Publishing).

- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).

- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.

- Suzuki Cross Coupling Reaction-A Review. ResearchGate.

- Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.

- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research - ACS Publications.

- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.

- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.

- (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate.

- Phosphine ligands and catalysis - Research. Gessner Group.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.

- Why are phosphine ligands and palladium very common pairs in coupling reactions?. Reddit.

- trans-Dichloridobis(triphenylphosphine)palladium(II). National Institutes of Health (NIH).

- An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water | Request PDF. ResearchGate.

- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA, Inc.

- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.

- What is the best method to synthesize Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh3)2Cl2]?. ResearchGate.

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.

- Ligand design for cross-couplings: phosphines. YouTube.

- Method for preparing dichlorobis triphenylphosphine palladium. Google Patents.

- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA.

- trans-Dichlorobis(triethylphosphine)palladium(II). AMERICAN ELEMENTS.

- trans-Dichlorobis(triphenylphosphine)palladium(Ⅱ). FUJIFILM Wako.

- Substrate scopes of Suzuki‐Miyaura cross coupling using Macro‐PPh2‐Pd.... ResearchGate.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- Suzuki Coupling. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. gessnergroup.com [gessnergroup.com]

- 6. reddit.com [reddit.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. diva-portal.org [diva-portal.org]

- 9. m.youtube.com [m.youtube.com]

- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

C-H activation methods using trans-Dichlorobis(triethylphosphine)palladium(II) catalyst

This Application Note and Protocol Guide details the use of trans-Dichlorobis(triethylphosphine)palladium(II) (hereafter referred to as trans-PdCl2(PEt3)2) in C-H activation and functionalization.

While Palladium(II) Acetate (Pd(OAc)2) is the ubiquitous workhorse for C-H activation, trans-PdCl2(PEt3)2 occupies a critical high-performance niche. Its defined coordination geometry and the specific electronic properties of the triethylphosphine (PEt3) ligand—strong

Executive Summary & Catalyst Profile

Catalyst: trans-Dichlorobis(triethylphosphine)palladium(II) CAS: 15526-05-3 Key Differentiator: The PEt3 ligand provides a unique balance of high electron density (facilitating oxidative addition of unreactive electrophiles) and small steric footprint (allowing coordination to crowded substrates).

Why Use This Catalyst?

-

Defined Pre-catalyst Architecture: Unlike mixing Pd(OAc)2 and PEt3 in situ, using the isolated trans-complex ensures a precise 1:2 Pd:Ligand ratio, eliminating "free ligand" effects that can inhibit C-H metallation steps.

-

Polyfluoroarene Functionalization: The electron-rich metal center is essential for the oxidative addition of aryl halides required to functionalize electron-deficient polyfluoroarenes.

-

Intramolecular Allylic Functionalization: Uniquely effective for specific cyclizations (e.g., benzofuran synthesis) where bulky phosphines (like PPh3) cause steric clash and failure.

Mechanistic Pathways

The utility of trans-PdCl2(PEt3)2 spans two distinct mechanistic manifolds depending on the reaction conditions.

Pathway A: Pd(0)/Pd(II) – Concerted Metallation-Deprotonation (CMD)

Used for Direct Arylation . The complex serves as a pre-catalyst. It is reduced in situ to Pd(0)(PEt3)2, which undergoes oxidative addition with an aryl halide. The C-H activation step proceeds via a CMD mechanism assisted by a carbonate or carboxylate base.

Pathway B: Pd(II) – Nucleopalladation/ -Elimination

Used for Allylic C-H Functionalization . The Pd(II) center coordinates an alkene, activating it toward nucleophilic attack (e.g., by a phenol), followed by

Figure 1: The primary catalytic cycle for direct arylation using trans-PdCl2(PEt3)2 involves reduction to Pd(0) followed by a CMD-type C-H activation.

Experimental Protocols

Protocol A: Direct Arylation of Polyfluoroarenes

This method is ideal for coupling electron-deficient arenes (e.g., pentafluorobenzene) with aryl halides. The PEt3 ligand is crucial for stabilizing the oxidative addition intermediate without blocking the C-H activation site.

Target Substrate: Pentafluorobenzene + Aryl Bromide

Materials

-

Catalyst: trans-PdCl2(PEt3)2 (10.5 mg, 2.5 mol%)

-

Substrate 1: Aryl Bromide (1.0 mmol)